Product packaging for Boc-Nalpha-methyl-4-chloro-L-phenylalanine(Cat. No.:CAS No. 179033-68-2)

Boc-Nalpha-methyl-4-chloro-L-phenylalanine

Cat. No.: B184463
CAS No.: 179033-68-2
M. Wt: 313.77 g/mol
InChI Key: GVKQCRRZMAVASQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stereochemically Defined Modified Amino Acids in Chemical Biology

The precise three-dimensional arrangement of atoms, or stereochemistry, is a fundamental principle in chemical biology, as the biological function of molecules is intrinsically linked to their shape. acs.org In nature, proteins are almost exclusively constructed from L-amino acids, with the exception of the achiral glycine (B1666218). csbsju.edulibretexts.org This specific chirality dictates the folding of polypeptide chains into functional proteins and the specific interactions they have with other biomolecules. acs.org

The use of stereochemically defined modified amino acids, such as D-amino acids or other non-proteinogenic amino acids, is a powerful strategy in chemical biology and drug design. Introducing these unnatural building blocks can lead to peptides and proteins with novel structures and functions. For instance, the incorporation of D-amino acids can render peptides resistant to degradation by naturally occurring proteases, which are specific for L-amino acids, thereby increasing their in-vivo half-life. Furthermore, altering the stereochemistry at a specific position in a peptide can dramatically change its conformation and its binding affinity or selectivity for a particular biological target. wikipedia.org This highlights the critical role of stereochemically defined modified amino acids in creating new tools for probing biological systems and developing more stable and effective therapeutics.

Evolution of N-Methylated and Halogenated L-Phenylalanine Derivatives in Peptide Chemistry

The modification of natural amino acids through N-methylation and halogenation has been a pivotal development in peptide chemistry, addressing some of the inherent limitations of native peptides as drug candidates.

N-Methylation: The introduction of a methyl group on the amide nitrogen of the peptide backbone is a subtle yet impactful modification. nih.govresearchgate.net N-methylated amino acids, when incorporated into peptides, can significantly enhance their pharmacokinetic properties. merckmillipore.compeptide.com This is primarily due to the increased resistance of the N-methylated amide bond to enzymatic cleavage by proteases, leading to a longer biological half-life. merckmillipore.compeptide.com Furthermore, N-methylation can restrict the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in increased receptor selectivity, and in some cases, can even convert a receptor agonist into an antagonist. peptide.com The presence of N-methyl groups can also inhibit interchain hydrogen bonding, which can improve the solubility of hydrophobic peptides. peptide.com

Halogenation: The incorporation of halogen atoms, such as chlorine, into the side chains of amino acids like L-phenylalanine also offers significant advantages in peptide design. Halogenation can influence the electronic properties of the amino acid side chain, which can in turn affect its interactions with biological targets. For example, the introduction of a chlorine atom on the phenyl ring of phenylalanine can alter its binding affinity to a receptor pocket through halogen bonding or other non-covalent interactions. Halogenated amino acids are found in some naturally occurring bioactive peptides, often isolated from marine organisms. nih.gov In synthetic peptide chemistry, the use of halogenated phenylalanine derivatives has been explored to create peptides with enhanced biological activities. chemimpex.comnih.gov

The combination of both N-methylation and halogenation in a single L-phenylalanine derivative, as seen in Boc-Nalpha-methyl-4-chloro-L-phenylalanine, represents a sophisticated approach to peptide design, leveraging the benefits of both modifications to create highly tailored and potent peptide-based molecules.

Current Research Landscape and Unexplored Opportunities for this compound

This compound is currently utilized as a specialized building block in peptide synthesis and drug discovery. chemimpex.com Its primary application lies in the creation of bioactive peptides where enhanced stability and specific conformational properties are desired. chemimpex.com Researchers in medicinal chemistry and pharmacology employ this compound to systematically modify peptide lead compounds to improve their drug-like properties. chemimpex.comchemimpex.com The presence of the Boc protecting group makes it compatible with standard solid-phase peptide synthesis protocols, allowing for its precise incorporation into a peptide sequence. chemimpex.com

While its role as a building block for creating more stable and potent peptides is established, there remain several unexplored avenues for this compound. The synergistic effects of N-methylation and chlorination could be further investigated in the context of specific biological targets. For instance, its incorporation into peptides targeting protein-protein interactions could be a fruitful area of research, as the combined modifications may disrupt these interactions more effectively than either modification alone.

Further research could also focus on the development of novel synthetic methodologies that utilize this compound as a key intermediate for more complex molecular architectures. Its potential in the synthesis of cyclic peptides, which often exhibit enhanced stability and cell permeability, is another promising area for future exploration. Additionally, the unique spectroscopic signature of the chlorinated phenyl ring could be exploited in biophysical studies to probe the local environment of the peptide within a biological system. The full potential of this uniquely modified amino acid is yet to be realized, offering exciting opportunities for innovation in chemical biology and therapeutic development.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 179033-68-2 chemimpex.com
Molecular Formula C₁₅H₂₀ClNO₄ chemimpex.comscbt.com
Molecular Weight 313.78 g/mol chemimpex.comscbt.com
Appearance White powder chemimpex.com
Melting Point 120-126 ºC chemimpex.com
Optical Rotation [a]D20 = -79 ± 2 º (c=1.008% in abs. EtOH) chemimpex.com
Purity ≥ 98% chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20ClNO4 B184463 Boc-Nalpha-methyl-4-chloro-L-phenylalanine CAS No. 179033-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQCRRZMAVASQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Peptide Science and Peptidomimetic Design

Structural and Functional Impact of N-Methylation and Halogenation on Peptide Conformation

The introduction of N-methylation and halogenation into a peptide backbone has profound effects on its three-dimensional structure and, consequently, its biological function.

N-methylation of a peptide backbone introduces significant conformational changes. By replacing an amide proton with a methyl group, it eliminates a hydrogen bond donor, which can disrupt or alter intramolecular hydrogen bonding patterns that stabilize secondary structures like alpha-helices and beta-sheets. ub.eduresearchgate.net This modification can also introduce steric constraints, leading to a more rigid backbone. ub.edu

A crucial consequence of N-methylation is its influence on the cis-trans isomerization of the peptide bond. The energy barrier between the cis and trans conformations is lowered, making the cis conformation more accessible. ub.edu This can lead to the adoption of unique peptide folds that would not be possible otherwise. ub.edu The increased conformational rigidity and the preference for certain rotamers can be a key factor in designing peptides with specific shapes. nih.gov

Halogenation, such as the introduction of a chlorine atom on the phenyl ring, can also influence peptide conformation through the formation of halogen bonds. acs.org A halogen bond is a non-covalent interaction between a halogen atom and an electron-rich atom, like oxygen. acs.org Studies have shown that an interstrand halogen bond can stabilize a β-hairpin fold to a degree comparable to a hydrogen bond. acs.org

The conformational changes induced by N-methylation and halogenation directly impact how a peptide interacts with its biological target, such as a receptor or enzyme. N-methylation can significantly improve receptor binding affinity and selectivity. nih.gov By constraining the peptide's conformation, it can pre-organize it into the bioactive conformation required for binding, reducing the entropic penalty upon binding.

Furthermore, the removal of a hydrogen bond donor can prevent undesirable interactions with a receptor, while the steric bulk of the methyl group can create new, favorable interactions. researchgate.net Multiple N-methylations within a peptide can lead to enhanced selectivity for specific receptor subtypes. nih.gov The increased lipophilicity due to N-methylation can also enhance membrane permeability, which is a crucial factor for the bioavailability of peptide drugs. researchgate.netresearchgate.net

The addition of a methyl group has been shown to systematically increase the binding affinity of molecules to surfaces like silica (B1680970) in a predictable manner. nsf.govresearchgate.net While this is not a direct ligand-receptor interaction, it highlights the general effect of methylation on molecular interactions.

Structure-Activity Relationship (SAR) Studies Enabled by Boc-Nalpha-methyl-4-chloro-L-phenylalanine Analogues

This compound and its analogues are invaluable tools for structure-activity relationship (SAR) studies. SAR studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying a peptide with analogues of this compound, researchers can probe the importance of N-methylation, the position of the chloro-substituent, and the nature of the aromatic side chain for biological activity. chemimpex.comchemimpex.com

For instance, an "N-methyl scan," where each amino acid in a peptide is systematically replaced with its N-methylated counterpart, can identify key residues involved in receptor binding and reveal the bioactive conformation of the peptide. nih.gov The insights gained from such studies are crucial for the rational design of more potent and selective peptide-based drugs. nih.gov

The presence of the chloro group also offers a point for modification. Comparing the activity of peptides containing 4-chloro-phenylalanine with those containing other halogenated or non-halogenated phenylalanine analogues can elucidate the role of the halogen in binding and activity. nih.gov

Table 2: Research Findings on the Impact of N-Methylation
Research AreaFindingReference
Peptide ConformationN-methylation lowers the energy barrier for cis-trans isomerization of the peptide bond. ub.edu
N-methylation eliminates a hydrogen bond donor, altering secondary structure. ub.eduresearchgate.net
Binding AffinityN-methylation can increase ligand-receptor binding affinity and selectivity. nih.gov
Addition of an N-methyl group systematically increases binding affinity to silica surfaces. nsf.govresearchgate.net
BioavailabilityN-methylation can improve metabolic stability and intestinal permeability. nih.gov
SAR StudiesN-methyl scanning helps to identify bioactive conformations. nih.gov

Contributions to Pharmaceutical Research and Drug Discovery

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The strategic incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the development of peptides and peptidomimetics with enhanced therapeutic properties. Boc-Nα-methyl-4-chloro-L-phenylalanine is a valuable building block in this endeavor, offering unique structural features that address common challenges in peptide-based drug design, such as metabolic instability and poor bioavailability. chemimpex.com

Role as a Building Block for Targeted Therapeutic Agents

Boc-Nα-methyl-4-chloro-L-phenylalanine serves as a crucial component in the synthesis of targeted therapeutic agents due to the advantageous properties conferred by its distinct molecular architecture. chemimpex.com The N-methylation of the amide bond introduces steric hindrance, which can protect the peptide backbone from enzymatic degradation by proteases. This increased resistance to metabolism prolongs the half-life of the resulting peptide in biological systems, enhancing its therapeutic window.

A notable example of the utility of a closely related analogue, 4-chloro-L-phenylalanine (Phe(4-Cl)), is in the development of endothelin-A receptor antagonists. peptide.com The incorporation of Phe(4-Cl) into peptide sequences has been shown to yield potent and selective antagonists of this receptor, which is implicated in vasoconstriction and cell proliferation. Given the added benefits of N-methylation, Boc-Nα-methyl-4-chloro-L-phenylalanine is a promising candidate for the development of next-generation therapeutics targeting such receptors.

The use of this and similar modified amino acids allows for the fine-tuning of the pharmacological profile of a peptide, leading to the creation of more effective and durable drugs. The compatibility of Boc-Nα-methyl-4-chloro-L-phenylalanine with standard solid-phase peptide synthesis (SPPS) protocols further enhances its utility as a versatile building block in drug discovery. medchemexpress.com

Development of Enzyme Modulators and Inhibitors Incorporating Modified Phenylalanine Residues

The unique structural characteristics of Boc-Nα-methyl-4-chloro-L-phenylalanine make it an attractive component for the design of potent and selective enzyme inhibitors. chemimpex.com The N-methyl group can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation that is optimal for binding to the active site of a target enzyme. This pre-organization can lead to a significant increase in binding affinity.

The 4-chloro substitution on the phenyl ring can also contribute to inhibitory activity by forming specific interactions with residues in the enzyme's active site. This can enhance the potency and selectivity of the inhibitor.

While specific examples detailing the use of Boc-Nα-methyl-4-chloro-L-phenylalanine in enzyme inhibitors are emerging, the broader class of modified phenylalanine analogues has seen significant application. For instance, peptidomimetics designed as inhibitors of zinc-metallopeptidases, such as aminopeptidase (B13392206) N and endopeptidase 24.11, have been developed to prevent the metabolism of enkephalins, leading to potent analgesic effects. chemimpex.com The rational design of these inhibitors takes into account the structural features of the enzyme's active site to maximize binding affinity. chemimpex.com The incorporation of residues like 4-chloro-L-phenylalanine can be a key strategy in achieving this.

The development of inhibitors for proteases, a class of enzymes crucial in many disease processes, is an active area of research where Boc-Nα-methyl-4-chloro-L-phenylalanine is expected to make significant contributions.

Utility in Chemical Biology and Molecular Probe Development

The unique properties of Boc-Nα-methyl-4-chloro-L-phenylalanine also extend to its use in chemical biology for the development of sophisticated molecular tools to probe biological systems.

Applications in Bioconjugation for Advanced Molecular Tools

While direct applications of Boc-Nα-methyl-4-chloro-L-phenylalanine in bioconjugation are still under exploration, the parent compound, Boc-4-chloro-L-phenylalanine, is recognized for its utility in such processes. chemimpex.com Bioconjugation involves the linking of biomolecules to other molecules, such as imaging agents or drugs, to enhance their functionality.

A highly relevant application for this class of compounds is in the development of photoaffinity labels. For example, the related compound Boc-N-methyl-p-benzoyl-phenylalanine has been synthesized and incorporated into a peptide antagonist of Substance P. nih.gov The benzophenone (B1666685) moiety acts as a photoreactive group that, upon exposure to UV light, can form a covalent bond with the target receptor. This allows for the permanent labeling and subsequent identification of the receptor, providing invaluable information about its structure and function. nih.gov Given the structural similarities, Boc-Nα-methyl-4-chloro-L-phenylalanine could potentially be modified to incorporate a photoreactive group, enabling its use in similar photo-labeling studies.

Research on Protein-Protein Interactions and Enzyme Mechanism Elucidation

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and their dysregulation is often implicated in disease. Peptides containing modified amino acids like Boc-Nα-methyl-4-chloro-L-phenylalanine are valuable tools for investigating these interactions. chemimpex.compeptide.com The enhanced stability and conformational constraint provided by this amino acid can lead to peptides that can more effectively mimic one of the protein partners in a PPI, allowing for the study of the interaction in a controlled manner.

A key area where such tools are vital is in the study of the Bcl-2 family of proteins, which are central regulators of apoptosis (programmed cell death). The interactions between pro- and anti-apoptotic members of this family determine the fate of a cell, and targeting these interactions is a major strategy in cancer therapy. nih.govnih.govsonar.ch Peptide-based inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind to anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from inhibiting apoptosis. nih.gov The incorporation of Boc-Nα-methyl-4-chloro-L-phenylalanine into these peptide inhibitors could enhance their stability and cell permeability, making them more effective probes for studying these critical PPIs.

Furthermore, the introduction of a unique atom like chlorine can serve as a useful probe for studying enzyme mechanisms. For example, the altered electronic properties of the phenyl ring due to the chloro substituent can influence the binding and catalytic steps of an enzymatic reaction, providing insights into the mechanism.

Emerging Applications in Neuroscience and Neurotransmitter Pathway Investigations

The nervous system relies on a complex network of neurotransmitters and their receptors to function correctly. Modified amino acids and peptides are playing an increasingly important role in unraveling the intricacies of these pathways.

The parent compound of Boc-Nα-methyl-4-chloro-L-phenylalanine, 4-Chloro-L-phenylalanine (PCPA), is a well-known inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin (B10506). sigmaaldrich.com This has made PCPA a valuable research tool for studying the role of serotonin in various physiological and behavioral processes.

Building on this foundation, peptides incorporating Boc-Nα-methyl-4-chloro-L-phenylalanine are being explored for their potential to modulate neurotransmitter pathways with greater specificity and improved pharmacokinetic properties. An exciting example is the development of a photoreactive antagonist for the Substance P receptor (neurokinin-1 receptor). nih.gov Substance P is a neuropeptide involved in pain transmission and inflammation. The development of potent and selective antagonists for its receptor is a key goal in pain management research. The use of a photoreactive peptide containing a modified phenylalanine allows for the detailed study of this receptor, which could pave the way for new therapeutic interventions. nih.gov

Additionally, there is growing interest in the potential for opioids to interact with receptors beyond the classical opioid receptors, such as Toll-like receptor 4 (TLR4), which is involved in neuroinflammation. nih.gov The development of novel peptide ligands containing modified amino acids like Boc-Nα-methyl-4-chloro-L-phenylalanine could help to elucidate these non-canonical interactions and their roles in opioid pharmacology. nih.gov The unique structural features of this compound make it a promising tool for designing next-generation probes and therapeutics for a range of neurological disorders.

Advanced Analytical and Computational Methodologies

Spectroscopic and Diffraction Techniques for Structural Characterization of Modified Phenylalanine Derivatives

The precise three-dimensional structure and identity of Boc-Nα-methyl-4-chloro-L-phenylalanine and related derivatives are confirmed using a combination of spectroscopic and diffraction methods. Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the covalent structure in solution. 1H NMR would confirm the presence of protons in distinct chemical environments, such as those on the aromatic ring, the α-carbon, the N-methyl group, and the bulky Boc protecting group. chemicalbook.com Similarly, 13C NMR spectroscopy is used to identify all carbon atoms in the molecule, from the carbonyl carbon to the carbons within the phenyl ring and the tert-butyl group. chemicalbook.comresearchgate.net For complex peptides containing this residue, two-dimensional NMR techniques like NOESY can reveal through-space interactions, helping to define the local conformation and orientation of the 4-chlorophenyl side chain relative to other parts of the molecule. semanticscholar.org

Infrared (IR) spectroscopy complements NMR by identifying characteristic vibrational modes of functional groups. For Boc-Nα-methyl-4-chloro-L-phenylalanine, IR spectra would show distinct absorption bands corresponding to the carbonyl (C=O) stretching of both the carboxylic acid and the carbamate (B1207046) (Boc group), as well as N-H stretching (if present as a zwitterion in certain states) and C-Cl stretching vibrations. researchgate.netijrti.org The broad absorption band observed in the 3500–2000 cm⁻¹ region for similar amino acids often indicates strong hydrogen bonding. ijrti.org

Computational Chemistry Approaches for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic properties of modified amino acids that are not directly accessible through experiment. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic charge distributions, offering deep insights into the molecule's intrinsic reactivity and non-covalent interactions. gelisim.edu.tr

For Boc-Nα-methyl-4-chloro-L-phenylalanine, DFT methods like B3LYP or M05-2X can be used to model its structure and properties. ijrti.orgnih.gov One key application is the calculation of electrostatic potential (ESP) maps. nih.gov These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The chlorine atom, being electronegative, withdraws electron density from the phenyl ring, creating a region of positive potential on the ring edge (a "sigma-hole"), which can influence aromatic stacking interactions.

DFT is also employed to simulate IR and Raman spectra. ijrti.org By calculating the vibrational frequencies of the molecule's optimized geometry, researchers can assign the experimentally observed spectral bands to specific atomic motions, aiding in the detailed structural analysis. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular interactions, such as hydrogen bonding and charge localization upon ionization. ijrti.orgnih.gov These calculations help explain how the chloro, methyl, and Boc modifications collectively alter the electronic character and potential reactivity of the phenylalanine scaffold.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration in Biological Systems

While spectroscopic methods provide static structural snapshots, molecular modeling and molecular dynamics (MD) simulations offer a dynamic view of how a modified amino acid behaves over time, particularly when incorporated into a peptide or near a protein. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to explore the vast conformational landscape of a molecule or biomolecular complex. nih.govsemanticscholar.org

When Boc-Nα-methyl-4-chloro-L-phenylalanine is part of a peptide, MD simulations can reveal how its unique features affect the peptide's flexibility, folding, and interactions. researchgate.net The N-methylation restricts the conformational freedom around the peptide backbone, often favoring specific secondary structures. The bulky and hydrophobic 4-chlorophenyl side chain influences how the peptide interacts with its environment or binding partners. Simulations can map the hydrophobic surfaces of peptides and proteins, clarifying the role of such residues in folding and binding events. semanticscholar.org

Table of Mentioned Compounds

Future Perspectives and Research Trajectories

Integration of Boc-Nalpha-methyl-4-chloro-L-phenylalanine into Expanded Genetic Code Technologies

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells, known as genetic code expansion (GCE), has revolutionized protein engineering. frontiersin.orgaddgene.orgfrontiersin.org This technology relies on an engineered aminoacyl-tRNA synthetase (AARS) and its corresponding transfer RNA (tRNA), which function as an "orthogonal pair" that does not interfere with the host cell's natural translational machinery. nih.govacs.orgualberta.ca This pair is engineered to recognize a specific ncAA and direct its insertion into a growing polypeptide chain in response to a reassigned codon, typically the amber stop codon (UAG). ualberta.canih.gov

While direct incorporation of this compound using GCE has not been extensively documented, the successful integration of amino acids with similar modifications provides a strong precedent for its feasibility.

N-Methylated Amino Acids: The ribosomal machinery is often inefficient at incorporating N-methylated amino acids. researchgate.net However, recent advancements using modified E. coli ribosomes and engineered elongation factors have shown promise in enhancing their incorporation. researchgate.net

Halogenated Phenylalanines: Researchers have successfully incorporated halogenated phenylalanine derivatives, such as p-chloro-phenylalanine (p-Cl-Phe), into proteins in E. coli by evolving the substrate specificity of the native phenylalanyl-tRNA synthetase (PheRS). ualberta.ca Similarly, halogenated tryptophans have been biosynthesized in cells and incorporated into proteins using chimeric synthetase/tRNA pairs. nih.gov

Boc-Protected Amino Acids: GCE has been used to incorporate lysine residues with Boc-protected side chains, which can then be deprotected by acid treatment to reveal the modified amino acid. nih.gov

The integration of this compound would require the development of a novel orthogonal AARS/tRNA pair capable of recognizing the entire molecule. This would unlock the ability to produce proteins and enzymes with precisely placed N-methylated and chlorinated residues, enabling detailed studies of protein structure, function, and stability in a cellular context.

Development of High-Throughput Screening Assays for Modified Peptide Libraries

The creation of large combinatorial libraries of peptides containing modified residues like this compound is a powerful strategy for drug discovery. magellanbioscience.com However, screening these vast libraries to identify "hits" with high affinity and specificity for a biological target remains a significant bottleneck. nih.govacs.org Advances in high-throughput screening (HTS) are crucial for leveraging the potential of such modified peptide libraries. creative-peptides.com

Modern HTS platforms are characterized by their speed, sensitivity, and automation, allowing for the testing of millions of compounds simultaneously. nih.govcreative-peptides.com

Bead-Based Screening: One cutting-edge approach utilizes bead-based libraries where each bead contains multiple copies of a unique peptide sequence. nih.govacs.org Fiber-optic array scanning technology (FAST) can screen these libraries at incredible speeds, processing up to 5 million compounds per minute. nih.govacs.org This method has proven effective for identifying potent non-natural polymer ligands against various protein targets. nih.govacs.org

Plate-Based Assays: More conventional HTS methods use microtiter plates in 96, 384, or 1536-well formats. creative-peptides.com These assays often rely on competitive binding principles, where the displacement of a fluorescently labeled probe by a library peptide results in a measurable change in fluorescence, allowing for the rapid identification of binding candidates. drugtargetreview.com

These screening technologies are essential for sifting through the immense chemical diversity of modified peptide libraries to discover novel lead compounds for therapeutic development.

Interactive Data Table: Comparison of HTS Platforms for Modified Peptide Libraries

FeatureBead-Based Screening (e.g., FAST)Microplate-Based Screening
Principle One-bead-one-compound; detection via fluorescently labeled targets binding to beads. nih.govCompetitive displacement or direct binding assays in solution. drugtargetreview.com
Throughput Ultra-high (up to 5 million compounds/minute). nih.govacs.orgHigh (thousands to hundreds of thousands of compounds/day). creative-peptides.com
Library Size Suitable for millions to billions of compounds. nih.govacs.orgSuitable for thousands to millions of compounds. creative-peptides.com
Format Solid-phase; peptides remain on beads during initial screening. nih.govLiquid-phase; peptides are in solution in microplate wells. creative-peptides.com
Hit Identification Physical isolation of positive beads followed by sequencing (e.g., MS/MS). nih.govIdentification based on well position; compounds are known. creative-peptides.comdrugtargetreview.com

Novel Synthetic Strategies for Accessing Diverse Halogenation and N-Methylation Patterns

The synthesis of peptides containing modified amino acids presents unique challenges. researchgate.net The development of efficient and versatile synthetic methods is critical for creating diverse libraries and optimizing lead compounds.

N-Methylation Strategies: Incorporating N-methyl groups can be difficult due to the steric hindrance of the N-alkylated amino group, which slows coupling reactions. springernature.com Several methods have been developed to overcome this challenge.

On-Resin Methylation: A common solid-phase strategy involves activating the free amine of a resin-bound amino acid with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation. researchgate.net Another approach involves reductive methylation using formaldehyde and a reducing agent like sodium cyanoborohydride after protecting the primary amine. nih.gov

Building Block Approach: This strategy involves synthesizing the protected N-methylated amino acid (e.g., as an Fmoc-N-Me-AA-OH derivative) first, which is then incorporated into the peptide sequence during standard solid-phase peptide synthesis. researchgate.net

5-Oxazolidinone Intermediates: A unified approach for synthesizing N-methyl derivatives of the 20 common amino acids involves the use of 5-oxazolidinone intermediates. acs.org

Halogenation Strategies: Introducing halogens onto the phenyl ring of phenylalanine can be achieved through various methods.

Direct Halogenation: Electrophilic halogenation of phenylalanine can be performed, though it may require optimization to control regioselectivity. Electrochemical methods are being explored as more environmentally friendly alternatives for bromination. utah.edu

Synthesis from Precursors: A common route involves synthesizing the halogenated phenylalanine from a halogenated precursor, such as a substituted aniline derivative. researchgate.net For example, pure p-chloro-L-phenylalanine can be synthesized from L-phenylalanine. acs.org

The continual refinement of these synthetic toolkits allows chemists to systematically explore how different patterns of N-methylation and halogenation impact a peptide's biological activity and properties.

Interactive Data Table: Overview of N-Methylation Synthetic Strategies

MethodDescriptionAdvantagesDisadvantages
Reductive Amination On-resin reaction of a protected primary amine with formaldehyde and a reducing agent (e.g., NaBH₃CN). nih.govConvenient for direct modification on solid support. nih.govCan suffer from harsh conditions and formation of inorganic waste. researchgate.net
o-NBS Activation Activation of the amine with o-nitrobenzenesulfonyl (o-NBS), followed by methylation and deprotection. researchgate.netEfficient solid-phase method. researchgate.netRequires additional protection/deprotection steps.
5-Oxazolidinone Intermediate Formation of a cyclic 5-oxazolidinone from the amino acid, which is then methylated and hydrolyzed. acs.orgProvides a unified approach for many amino acids. acs.orgMay require specific protecting groups for reactive side chains. acs.org
Building Block Incorporation Pre-synthesis of the Fmoc-protected N-methyl amino acid for use in standard SPPS. researchgate.netAvoids on-resin side reactions; compatible with standard protocols.Coupling to the N-methylated residue can be slow and require microwave assistance. springernature.com

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Pharmacological Applications

This compound exists at the nexus of synthetic organic chemistry and pharmacology. Its design is a direct result of chemical innovation aimed at solving pharmacological problems inherent to peptide-based drugs. chemimpex.comchemimpex.com

The N-methylation of a peptide backbone is a key strategy to enhance its "drug-like" properties. nih.govresearchgate.net This single modification can confer several advantages:

Proteolytic Stability: The methyl group shields the adjacent peptide bond from cleavage by proteases, increasing the peptide's half-life in vivo. nih.govresearchgate.net

Increased Bioavailability: N-methylation often increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.govsemanticscholar.orgdntb.gov.ua

Conformational Control: The removal of the amide proton eliminates a hydrogen bond donor and can restrict the conformational flexibility of the peptide backbone, sometimes locking it into a bioactive conformation that improves receptor binding affinity and selectivity. nih.gov

The 4-chloro substitution on the phenylalanine ring also serves critical pharmacological and biochemical functions:

Modulation of Interactions: The chloro group alters the electronic and steric properties of the phenyl ring. Halogenation can influence hydrophobic and aromatic-aromatic interactions, which are often crucial for a peptide's binding to its target protein. nih.govnih.gov

Biochemical Probe: 4-Chloro-L-phenylalanine is known to be an inhibitor of tryptophan hydroxylase, the enzyme responsible for serotonin (B10506) biosynthesis. sigmaaldrich.commedchemexpress.com Peptides incorporating this residue could be used as tools to probe biological systems or may exhibit unique pharmacological effects unrelated to the target receptor. nih.govnih.gov

The synergy between these two modifications makes this compound a powerful tool. Synthetic chemists can create novel peptides using this building block, and pharmacologists can then investigate how these precise structural changes translate into improved therapeutic efficacy, stability, and novel biological activities. chemimpex.comnih.gov

Q & A

Q. What are the standard synthetic routes for Boc-Nα-methyl-4-chloro-L-phenylalanine, and what critical reaction conditions must be optimized?

The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to Nα-methyl-4-chloro-L-phenylalanine. A common method uses Boc anhydride (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Methylation at the Nα-position can be achieved via reductive alkylation or using methyl iodide under basic conditions. The chlorination at the para-position of the phenyl ring is often performed using electrophilic chlorinating agents (e.g., Cl₂ or N-chlorosuccinimide) under controlled pH and temperature . Key optimizations include reaction time, stoichiometry of reagents, and inert atmosphere to prevent side reactions.

Q. How is the purity and stereochemical integrity of Boc-Nα-methyl-4-chloro-L-phenylalanine validated in academic research?

Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, where >97.0% purity is typical for research-grade material . Stereochemical integrity is confirmed via chiral HPLC or circular dichroism (CD) spectroscopy. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H, ¹³C) are employed to verify molecular weight and structural consistency, including the Boc group’s presence and para-chloro substitution .

Q. What solvent systems are optimal for dissolving Boc-Nα-methyl-4-chloro-L-phenylalanine in peptide synthesis?

The compound is soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For solid-phase peptide synthesis (SPPS), DMF is preferred due to its compatibility with resin swelling and coupling agents like HATU . Pre-dissolving the derivative in minimal DMF (0.1–0.2 M) ensures efficient activation during amino acid coupling.

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of Boc-Nα-methyl-4-chloro-L-phenylalanine across studies?

Yield variations often arise from differences in protecting group stability, side reactions (e.g., over-chlorination), or purification methods. Systematic analysis of reaction intermediates via thin-layer chromatography (TLC) and LC-MS can identify byproducts. For example, incomplete Boc protection or residual methylating agents may require gradient elution during flash chromatography . Comparative studies using controlled reagent ratios (e.g., Boc₂O:amine = 1.2:1) and inert gas purging can minimize oxidation side reactions .

Q. What strategies enhance the incorporation efficiency of Boc-Nα-methyl-4-chloro-L-phenylalanine in non-ribosomal peptide synthesis?

Steric hindrance from the Boc and methyl groups can reduce coupling efficiency. Using double coupling protocols with potent activators (e.g., HATU/HOAt) and extended reaction times (2–4 hours) improves incorporation. Pre-activating the derivative with 1-hydroxybenzotriazole (HOBt) in DMF also enhances reactivity. Monitoring via Kaiser test or FT-IR spectroscopy ensures complete coupling .

Q. How does the para-chloro substituent influence the conformational stability of peptides incorporating Boc-Nα-methyl-4-chloro-L-phenylalanine?

The electron-withdrawing chloro group increases the aromatic ring’s polarity, potentially stabilizing π-π interactions in peptide helices or β-sheets. Molecular dynamics simulations and X-ray crystallography can reveal structural perturbations. Comparative studies with non-chlorinated analogs (e.g., Boc-Nα-methyl-L-phenylalanine) show altered thermal denaturation profiles and solvent accessibility .

Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products of Boc-Nα-methyl-4-chloro-L-phenylalanine under acidic conditions?

Acidic deprotection of the Boc group (e.g., using trifluoroacetic acid) may generate tert-butanol and CO₂. Degradation pathways are analyzed via LC-MS/MS to detect hydrolyzed byproducts (e.g., Nα-methyl-4-chloro-L-phenylalanine). Stability studies under varying pH (1–3) and temperature (25–40°C) using accelerated aging models provide kinetic degradation data .

Q. How can researchers mitigate racemization during the synthesis of Boc-Nα-methyl-4-chloro-L-phenylalanine?

Racemization at the α-carbon is minimized by maintaining low temperatures (0–4°C) during Boc protection and avoiding strong bases. Using N-methylmorpholine (NMM) instead of harsher bases (e.g., DBU) reduces epimerization. Chiral purity is monitored via enantioselective HPLC with columns like Chiralpak AD-H .

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